molecular formula C9H12N4O B1517583 4-(6-Aminopyridin-3-yl)piperazin-2-one CAS No. 1019507-58-4

4-(6-Aminopyridin-3-yl)piperazin-2-one

Cat. No. B1517583
M. Wt: 192.22 g/mol
InChI Key: LOPKOFPQJWLVOK-UHFFFAOYSA-N
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Description

“4-(6-Aminopyridin-3-yl)piperazin-2-one” is a chemical compound with the CAS Number: 1019507-58-4 . It has a molecular weight of 192.22 . The IUPAC name for this compound is 4-(6-amino-3-pyridinyl)-2-piperazinone .


Molecular Structure Analysis

The InChI code for “4-(6-Aminopyridin-3-yl)piperazin-2-one” is 1S/C9H12N4O/c10-8-2-1-7(5-12-8)13-4-3-11-9(14)6-13/h1-2,5H,3-4,6H2,(H2,10,12)(H,11,14) . This code provides a standard way to encode the compound’s molecular structure.

It is stored at room temperature .

Scientific Research Applications

1. Role in Synthesis of Complex Compounds

The compound 4-(6-Aminopyridin-3-yl)piperazin-2-one serves as a building block in the synthesis of complex compounds. For example, it's used in the synthesis of vanadium oxide compounds with asymmetric hydrogen-bonding networks. These compounds display second harmonic generation activities, which are significant in nonlinear optics (Smith et al., 2012).

2. Anticancer Activities

This chemical has been utilized as a core structure in the development of novel Mannich bases, which have shown moderate cytotoxic activity against prostate cancer cells. Such research indicates its potential as a scaffold for anticancer drugs (Demirci & Demirbas, 2019).

3. Pharmaceutical Research

In pharmaceutical research, derivatives of 4-(6-Aminopyridin-3-yl)piperazin-2-one have been investigated for their properties on the human alpha(2)-adrenoceptor subtypes. This research is vital for developing drugs targeting specific adrenoceptor subtypes (Höglund et al., 2006).

4. Development of Bioactive Compounds

The compound is used in the synthesis of bioactive compounds with potential therapeutic applications. For instance, it's involved in the synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates, which have shown promise in estrogen receptor binding and anticancer activities (Parveen et al., 2017).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(6-aminopyridin-3-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c10-8-2-1-7(5-12-8)13-4-3-11-9(14)6-13/h1-2,5H,3-4,6H2,(H2,10,12)(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPKOFPQJWLVOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Aminopyridin-3-yl)piperazin-2-one

CAS RN

1019507-58-4
Record name 4-(6-aminopyridin-3-yl)piperazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a round-bottom flask was added 4-(6-nitropyridin-3-yl)piperazin-2-one 141-3 (0.7 g, 3.1 mmol), Pd/C (0.2 g) and methanol (20 mL). The reaction was stirred for 4 hours under hydrogen atmosphere by attaching a hydrogen balloon. The reaction was flashed with nitrogen and the solid was removed by filtration. The solvent was removed by rotary evaporation to give 4-(6-aminopyridin-3-yl)piperazin-2-one 141-4 as purple solid. MS m/z 193.2 (M+1).
Name
4-(6-nitropyridin-3-yl)piperazin-2-one
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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